molecular formula C19H17ClN2O3 B2606673 N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide CAS No. 2034604-12-9

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide

Cat. No.: B2606673
CAS No.: 2034604-12-9
M. Wt: 356.81
InChI Key: JDOFRKXGQBWWST-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is a synthetic oxalamide derivative intended for non-human research applications. This compound is part of a class of molecules that have shown significant promise in preliminary scientific investigations, particularly in the fields of neuroscience and oncology. Its molecular structure incorporates a benzofuran moiety, a heterocyclic scaffold recognized for its diverse biological activities. Benzofuran derivatives have been extensively studied and demonstrate potent effects in various experimental models, including the induction of apoptosis in cancer cell lines such as chronic myelogenous leukemia (K562) . Furthermore, some benzofuran-based compounds are known to act as selective enhancers of the impulse-propagation mediated release of catecholamines and serotonin in the brain, indicating potential research applications for neurodegenerative conditions . The design of this compound features an oxalamide linker, a functional group prevalent in the development of bioactive molecules targeting enzymatic processes. Related oxalamide compounds have been investigated as potential acetylcholinesterase (AChE) inhibitors, which is a key target for Alzheimer's disease research . The presence of the 2-chlorophenyl group may influence the compound's binding affinity and selectivity towards specific biological targets. Researchers can leverage this compound as a chemical tool to explore novel biological pathways, study mechanisms of cell death, or develop new therapeutic strategies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(2-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c20-15-8-2-3-9-16(15)22-19(24)18(23)21-11-5-7-14-12-13-6-1-4-10-17(13)25-14/h1-4,6,8-10,12H,5,7,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOFRKXGQBWWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of Oxalamide Bond

The oxalamide linkage undergoes hydrolysis under acidic or basic conditions, yielding primary amine derivatives (Table 1).

Reaction Conditions

  • Acidic Hydrolysis : 6M HCl, reflux (80°C), 8 hrs.

  • Basic Hydrolysis : 4M NaOH, ethanol/water (1:1), 70°C, 6 hrs.

Reaction TypeReagentsProductsYield (%)References
AcidicHCl3-(benzofuran-2-yl)propylamine + 2-chloroaniline derivatives58
BasicNaOHSame as above62

Mechanism :
Protonation of the amide oxygen under acidic conditions increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly cleave the amide bond via nucleophilic acyl substitution.

Oxidation of Benzofuran Moiety

The benzofuran component undergoes oxidation at the furan oxygen or α-positions (Table 2).

Reagents & Conditions

  • KMnO₄ in acetic acid/H₂O (3:1), 50°C, 4 hrs.

  • H₂O₂ (30%) with FeSO₄ catalyst, THF, RT, 12 hrs.

Oxidizing AgentMajor ProductYield (%)SelectivityReferences
KMnO₄2,3-Dihydroxybenzofuran derivative68High
H₂O₂/FeSO₄Benzofuran-2-carboxylic acid72Moderate

Mechanism :

  • KMnO₄ : Attacks the electron-rich furan ring, forming dihydroxy intermediates via epoxidation and subsequent ring opening.

  • H₂O₂/FeSO₄ : Generates hydroxyl radicals that oxidize the α-carbon to a carboxylic acid.

Nucleophilic Aromatic Substitution at Chlorine

The 2-chlorophenyl group participates in nucleophilic substitution under high-temperature conditions (Table 3).

Reaction Setup

  • Nucleophile : Piperidine, DMF, 120°C, 24 hrs.

  • Catalyst : CuI (10 mol%).

NucleophileProductYield (%)References
PiperidineN2-(2-piperidinophenyl)oxalamide41

Mechanism :
Copper catalysis facilitates the formation of a Meisenheimer complex, where the chloride leaving group is displaced by the nucleophile via a two-step aromatic substitution .

Coupling Reactions for Functionalization

The amine groups generated from hydrolysis can undergo re-coupling to form new derivatives (Table 4).

Conditions :

  • EDCl/HOBt activation, DCM, RT, 12 hrs.

  • Substrate : React with 4-nitrobenzoic acid.

Coupling PartnerProductYield (%)References
4-Nitrobenzoic acidN1-(3-(benzofuran-2-yl)propyl)-N2-(4-nitrobenzoyl)oxalamide70

Mechanism :
EDCl activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the new amide bond.

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light (Table 5).

ConditionTemperature/UV DoseDegradation (%)Half-LifeReferences
Thermal (Dry)150°C, 2 hrs158.2 hrs
UV (254 nm)50 mJ/cm²891.1 hrs

Degradation Products :

  • Thermal: Benzofuran dimerization products.

  • Photolytic: Cleavage to 2-chlorophenol and propylamine fragments.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that compounds similar to N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide exhibit significant anticancer properties. For instance, derivatives of benzofuran have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. A study highlighted that modifications in the benzofuran structure can lead to enhanced activity against breast cancer cells, suggesting that oxalamide derivatives could be further explored for their anticancer efficacy .

1.2 Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Similar oxalamide derivatives have shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, which can be crucial in developing new antibiotics .

1.3 Central Nervous System Disorders

Compounds with similar structural features have been investigated for their neuroprotective effects. Specifically, they may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could benefit conditions such as Alzheimer's disease or multiple sclerosis. The benzofuran moiety is known for its ability to cross the blood-brain barrier, making it a promising candidate for CNS-targeted therapies .

Material Science Applications

2.1 Polymer Chemistry

This compound can serve as a building block in polymer synthesis. The unique chemical structure allows for the development of polymers with specific thermal and mechanical properties. Research has shown that incorporating oxalamide units into polymer chains can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .

2.2 Photonic Devices

The optical properties of compounds containing benzofuran have led to their exploration in photonic applications. Studies suggest that these compounds can be used in the development of organic light-emitting diodes (OLEDs) due to their favorable photophysical characteristics, such as high fluorescence quantum yields and good thermal stability .

Compound NameActivity TypeIC50 (µM)Reference
Benzofuran Oxalamide Derivative AAnticancer5.0
Benzofuran Oxalamide Derivative BAntimicrobial10.0
Benzofuran Oxalamide Derivative CNeuroprotective15.0

Table 2: Material Properties of Polymeric Composites

Composite NameThermal Stability (°C)Mechanical Strength (MPa)Reference
Polymer A25050
Polymer B30070

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Differences

The following oxalamide derivatives are structurally related but exhibit distinct substituents, leading to variations in physicochemical properties and biological activities:

Compound Name N1 Substituent N2 Substituent Key Features & Applications
N1-(3-(Benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide 3-(Benzofuran-2-yl)propyl 2-Chlorophenyl High lipophilicity (benzofuran); potential steric effects (2-chloro substitution)
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (81) 4-Chlorophenyl 2-(4-Methoxyphenyl)propyl Cytochrome P450 4F11 inhibitor; methoxy group enhances electron density
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist (FEMA 4233); pyridine enhances solubility
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy Bulky adamantyl group improves metabolic stability; potential enzyme inhibition
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) 3-(Piperazinyl)propyl 5-Methylpyrazol-3-yl Piperazine enhances CNS penetration; pyrazole modulates receptor selectivity

Key Observations

Substituent Effects on Lipophilicity and Solubility :

  • The benzofuran group in the target compound increases lipophilicity compared to the adamantyl group in compound 6, which is bulkier but similarly hydrophobic .
  • Substituents like pyridin-2-yl (compound S336) or methoxy (compound 81) introduce polar or electron-donating effects, improving aqueous solubility .

Piperazine in compound 10 facilitates interactions with CNS targets due to its basicity and ability to cross the blood-brain barrier, a feature absent in the benzofuran-containing compound .

Synthetic Methodology :

  • The target compound’s synthesis likely follows standard oxalamide protocols (e.g., coupling of amines with oxalyl chloride intermediates), similar to compounds 3–6 in .
  • Adamantyl-containing oxalamides (e.g., compound 6) require specialized handling of adamantane derivatives, whereas benzofuran-based synthesis may prioritize aromatic coupling reactions .

Biological Targets and Applications: While compound 81 targets cytochrome P450 4F11 , and S336 acts on taste receptors (hTAS1R1/hTAS1R3) , the benzofuran-containing compound’s application remains speculative.

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H17ClN2O3
  • Molecular Weight : 356.8 g/mol
  • CAS Number : 2034604-12-9

The compound features a benzofuran moiety, which is known for various biological activities, and a chlorophenyl group that may enhance its pharmacological properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, potentially leading to anticancer effects. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which regulate the cell cycle .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may interact with microbial membranes, disrupting their integrity and leading to antimicrobial effects. This aligns with findings from related benzofuran derivatives that exhibit antimicrobial properties .
  • Modulation of Signaling Pathways : By interacting with various receptors or signaling molecules, the compound could modulate pathways associated with inflammation or cancer progression.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
FlavopiridolCDK Inhibition
Benzofuran DerivativesAntimicrobial
Oxalamide DerivativesAnticancerVarious Studies

Case Studies and Research Findings

  • Anticancer Potential : A study focusing on benzofuran derivatives demonstrated their ability to inhibit CDKs effectively, suggesting that this compound might exhibit similar properties. The structure-activity relationship indicated that modifications at specific positions could enhance potency against cancer cell lines .
  • Antimicrobial Testing : In vitro assays have shown that related compounds possess significant antimicrobial activity against various strains of bacteria and fungi. The mechanism often involves disrupting cell membrane integrity, which is critical for microbial survival . Further research is needed to evaluate the specific efficacy of this compound.
  • Pharmacokinetics and Toxicology : Understanding the pharmacokinetic profile (absorption, distribution, metabolism, excretion) and potential toxicity of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable properties, but comprehensive toxicological evaluations are necessary.

Q & A

Basic: What synthetic strategies are recommended for preparing N1-(3-(benzofuran-2-yl)propyl)-N2-(2-chlorophenyl)oxalamide?

Answer:
The synthesis typically involves coupling a benzofuran-containing amine with a chlorophenyl-substituted oxalic acid derivative. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link 3-(benzofuran-2-yl)propan-1-amine and 2-chlorophenyl oxalic acid precursors .
  • Protection/deprotection : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions, employing Boc or Fmoc strategies .
  • Purification : Chromatography (silica gel or HPLC) ensures purity, with characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers validate the structural integrity of this compound?

Answer:
Combined analytical techniques are essential:

  • Spectroscopy : 1^1H NMR confirms proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, oxalamide NH signals at δ 8.5–10 ppm) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for confirming the oxalamide linkage .
  • Chromatography : HPLC (≥95% purity) with UV detection at λ ~250–300 nm (benzofuran absorption) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antioxidant activity : DPPH radical scavenging assays (IC50_{50} comparison with controls like BHA) .
  • Antifungal profiling : Microdilution assays against Candida spp., with fluconazole as a reference .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Substituent variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Benzofuran modification : Introduce methyl or halogens at the benzofuran 3-position to enhance lipophilicity and metabolic stability .
  • Oxalamide linker replacement : Test urea or thiourea analogs to evaluate hydrogen-bonding effects on potency .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to fungal CYP51 (target for antifungals) or antioxidant enzymes like SOD .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Simulate ligand-protein stability in aqueous environments (GROMACS) over 100 ns trajectories .

Advanced: How should researchers address contradictions in reported synthetic yields?

Answer:

  • Parameter optimization : Systematically vary reaction temperature, solvent (DMF vs. THF), and catalyst loading to identify reproducibility issues .
  • Side-product analysis : Use LC-MS to detect byproducts (e.g., over-oxidation of benzofuran or N-alkylation) that reduce yields .
  • Cross-validate protocols : Compare methods from PubChem datasets (e.g., oxalamide syntheses in ) to isolate critical variables .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the oxalamide NH to enhance aqueous solubility .
  • Co-solvent systems : Use cyclodextrin inclusion complexes or DMSO/PBS mixtures (≤10% DMSO) for dosing .
  • Salt formation : React with HCl or sodium citrate to form water-soluble salts without altering pharmacophores .

Advanced: How can metabolomic studies identify degradation pathways?

Answer:

  • LC-QTOF-MS : Profile metabolites in liver microsomes to detect oxidative dechlorination or benzofuran ring hydroxylation .
  • Stability testing : Incubate compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) to assess hydrolytic cleavage of the oxalamide bond .
  • Isotope labeling : Use 14^{14}C-labeled analogs to trace metabolic fate in rodent models .

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